Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate
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Overview
Description
Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the thiazole ring, with an acetate group attached to the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate typically involves the bromination of 2-methylthiazole followed by esterification. One common method includes:
Bromination: 2-methylthiazole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: 5-bromo-2-methylthiazole-4-carboxylic acid.
Scientific Research Applications
Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death or reduced proliferation .
Comparison with Similar Compounds
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
- 2-(5-bromo-2-methylthiazol-4-YL)acetic acid
- 5-bromo-2-methylthiazole
Comparison:
- Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar structure but with a carboxylate group instead of an acetate group. It may exhibit different reactivity and biological activity.
- 2-(5-bromo-2-methylthiazol-4-YL)acetic acid: The free acid form of the ester, which can be more reactive in certain chemical reactions.
- 5-bromo-2-methylthiazole: Lacks the acetate group, making it less versatile in esterification reactions but still useful in substitution reactions .
Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-4-9-5(7(8)12-4)3-6(10)11-2/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGJJJLRTHUFES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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